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molecular formula C9H10N2O3 B1201752 4-Oxo-4-(pyridin-2-ylamino)butanoic acid CAS No. 62134-49-0

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Cat. No. B1201752
M. Wt: 194.19 g/mol
InChI Key: BQTOWQQIWDSOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846833B2

Procedure details

The compound 2-aminopyridine (5 g; 53.02 mmol) is dissolved in 80 ml of THF and heated at 80° C. for 15 hours in the presence of succinic anhydride (5.3 g; 53.08 mmol) and a catalytic amount of Et3N (0.7 ml). A white solid is observed with precipitates in the reaction mixture and is suction-filtered off, corresponding to the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]1(=[O:14])[O:13][C:11](=[O:12])[CH2:10][CH2:9]1.CCN(CC)CC>C1COCC1>[O:14]=[C:8]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH2:9][CH2:10][C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with precipitates in the reaction mixture
FILTRATION
Type
FILTRATION
Details
is suction-filtered off, corresponding to the title product

Outcomes

Product
Name
Type
Smiles
O=C(CCC(=O)O)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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